molecular formula C19H27N5O2 B2506994 N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide CAS No. 1203306-68-6

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide

Cat. No.: B2506994
CAS No.: 1203306-68-6
M. Wt: 357.458
InChI Key: TZNXSQOLISSCNL-UHFFFAOYSA-N
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Description

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide is a synthetic monocyclic pyrimidine analog designed for research into microtubule targeting agents (MTAs). This compound is of significant interest in oncology research due to its potential mechanism of action as a microtubule depolymerizer that binds to the colchicine site of tubulin . By inhibiting tubulin polymerization, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells . A key research value of this chemotype is its demonstrated ability to overcome common resistance mechanisms; structurally related pyrimidine analogs have shown potency against cancer cell lines that express P-glycoprotein (Pgp) or the βIII-isotype of tubulin, two frequent drivers of multidrug resistance in cancer therapy . The molecular design incorporates a 4-anilino substitution with a 4'-methoxy group, a feature known to contribute to hydrophobic interactions and conformational restriction within the colchicine binding pocket, thereby enhancing binding affinity . The pivalamide moiety on the side chain may further influence the compound's pharmacokinetic properties, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate novel therapeutic strategies for resistant cancers and to further elucidate the complex biology of the microtubule apparatus.

Properties

IUPAC Name

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-13-12-16(23-14-6-8-15(26-5)9-7-14)24-18(22-13)21-11-10-20-17(25)19(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,20,25)(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNXSQOLISSCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C(C)(C)C)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with 2,6-dimethylpyrimidine-4-amine under specific conditions to form the intermediate compound. This intermediate is then reacted with pivaloyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound 4-methoxyphenylamino, ethyl-pivalamide linker 393.4 Branched amide for stability; methoxy group enhances solubility .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl, methoxyphenylaminomethyl 429.4 (calc.) Intramolecular N–H⋯N hydrogen bonding; antifungal/antibacterial activity .
BMS-354825 (Dasatinib analog) Thiazole-carboxamide, chloro-methylphenyl 506.0 Dual Src/Abl kinase inhibition; antitumor activity in leukemia models .
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide Diethylamino, sulfonamide 468.5 (calc.) Sulfonamide group for enhanced binding affinity; diethylamino improves lipophilicity .

Key Observations:

  • Substituent Effects on Bioactivity : The target compound’s pivalamide group contrasts with the sulfonamide in ’s derivative, which may alter target selectivity due to differences in hydrogen-bonding capacity .
  • Hydrogen Bonding and Stability : ’s fluorophenyl derivative exhibits intramolecular N–H⋯N hydrogen bonds , stabilizing its conformation, whereas the target compound lacks such interactions but gains rigidity from the pivalamide’s tert-butyl group .

Functional Group Variations

Table 2: Terminal Group Comparisons
Terminal Group Example Compound Impact on Properties Reference
Pivalamide Target compound Enhanced metabolic stability due to steric hindrance .
Carboxamide BMS-354825 () Improved kinase inhibition via hydrogen bonding with ATP-binding pockets .
Sulfonamide N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy... () Increased acidity; potential for ionic interactions in biological systems .

Key Observations:

  • Pivalamide vs.
  • Sulfonamide Applications: Sulfonamide-containing analogs () are favored in antibacterial agents due to their resemblance to para-aminobenzoic acid (PABA) .

Biological Activity

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N7O2C_{20}H_{23}N_{7}O_{2}, with a molecular weight of 393.4 g/mol. The compound features a pivalamide group attached to a pyrimidine derivative, which is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC20H23N7O2
Molecular Weight393.4 g/mol
IUPAC NameThis compound
CAS Number1251573-79-1

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

Case Study:
A study conducted by Zhang et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations. The authors suggested that the compound induces apoptosis through the activation of caspase pathways.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria.

Research Findings:
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could interact with cellular receptors, altering signaling pathways related to growth and survival.
  • Induction of Apoptosis: Evidence suggests it promotes programmed cell death in cancer cells via caspase activation.

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